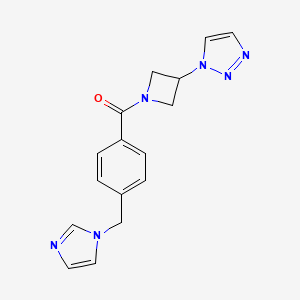

(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)(4-((1H-Imidazol-1-yl)methyl)phenyl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-((1H-imidazol-1-yl)methyl)phenyl)methanone is a useful research compound. Its molecular formula is C16H16N6O and its molecular weight is 308.345. The purity is usually 95%.

BenchChem offers high-quality (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-((1H-imidazol-1-yl)methyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-((1H-imidazol-1-yl)methyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung

Das 1,2,3-Triazol-Gerüst hat sich zu einer bevorzugten Struktur in der Arzneimittelforschung entwickelt. Seine hohe chemische Stabilität, sein aromatischer Charakter und seine Fähigkeit zur Wasserstoffbrückenbindung machen es zu einem attraktiven Motiv für die Entwicklung neuartiger pharmazeutischer Wirkstoffe. Forscher haben Derivate dieser Verbindung auf ihr Potenzial als Antikonvulsiva, Antibiotika, Krebsmedikamente und mehr untersucht .

Organische Synthese

Die Synthese von 1,2,3-Triazolen war Gegenstand umfangreicher Forschung. Es wurden verschiedene Methoden eingesetzt, darunter die Huisgen-1,3-dipolare Cycloaddition, die metallkatalysierte 1,3-dipolare Cycloaddition und die spannungsinduzierte Azid-Alkin-Cycloaddition, um dieses wichtige Gerüst herzustellen . Die fragliche Verbindung könnte als Baustein für die organische Synthese dienen und die Herstellung diverser chemischer Bibliotheken ermöglichen.

Chemische Biologie

1,2,3-Triazole haben Anwendungen in der chemischen Biologie gefunden. Ihre bioorthogonalen Eigenschaften machen sie geeignet für die Markierung von Biomolekülen, die Untersuchung von Protein-Protein-Interaktionen und die Untersuchung zellulärer Prozesse. Forscher haben Click-Chemie-Ansätze unter Verwendung von 1,2,3-Triazolen eingesetzt, um Biokonjugate und Fluoreszenzfarbstoffe zu entwickeln .

Supramolekulare Chemie

Die supramolekulare Chemie befasst sich mit nicht-kovalenten Wechselwirkungen zwischen Molekülen. 1,2,3-Triazole wurden in Wirt-Gast-Systemen, der molekularen Erkennung und Selbstorganisationsstudien integriert. Ihre Fähigkeit, stabile Komplexe mit Metallionen und anderen organischen Molekülen zu bilden, trägt zu ihrer Relevanz in diesem Bereich bei .

Materialwissenschaften

Forscher haben 1,2,3-Triazole auf ihr Potenzial in der Materialwissenschaft untersucht. Diese Verbindungen können funktionalisiert und in Polymere, Nanopartikel und Beschichtungen integriert werden. Ihre einzigartigen Eigenschaften könnten zu Anwendungen in Sensoren, Katalyse und optoelektronischen Geräten führen .

Fluoreszenzmikroskopie

Aufgrund ihrer fluoreszierenden Eigenschaften wurden 1,2,3-Triazole als Bildgebungsmittel untersucht. Forscher haben Biomoleküle mit Triazol-basierten Fluorophoren für die zelluläre Bildgebung und Diagnostik markiert. Die untersuchte Verbindung könnte zu diesem Bereich beitragen, indem sie als Fluoreszenzsonde dient .

Zusammenfassend lässt sich sagen, dass die vielfältigen Anwendungen dieser Verbindung die Arzneimittelforschung, die organische Synthese, die chemische Biologie, die supramolekulare Chemie, die Materialwissenschaften und die Fluoreszenzmikroskopie umfassen. Ihre faszinierende Struktur eröffnet spannende Möglichkeiten für weitere Forschung und Entwicklung .

Ali, A. A. (2020). 1,2,3-Triazoles: Synthesis and Biological Application. In Azoles - Synthesis, Properties, Applications and Perspectives (pp. 1–21). IntechOpen. DOI: 10.5772/intechopen.92692

Eigenschaften

IUPAC Name |

[4-(imidazol-1-ylmethyl)phenyl]-[3-(triazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O/c23-16(21-10-15(11-21)22-8-6-18-19-22)14-3-1-13(2-4-14)9-20-7-5-17-12-20/h1-8,12,15H,9-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNUCPVQEMJFIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)CN3C=CN=C3)N4C=CN=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(2-Pyridylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B2377551.png)

![1-Benzyl-6-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione](/img/structure/B2377552.png)

![8-(4-methoxyphenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2377556.png)

![1'-((2-Bromophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2377558.png)

![Ethyl 5-nitro-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2377560.png)

![methyl 3-[1-(1-chloroisoquinolin-3-yl)-N-(propan-2-yl)formamido]propanoate](/img/structure/B2377562.png)

![8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2377564.png)

![2-(1,3-benzodioxol-5-yl)-5-(3-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2377567.png)

![N-(4-ethoxyphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2377570.png)